N-Acetyl-beta-D-glucosaminylamine
Overview
Description
N-Acetyl-beta-D-glucosaminylamine (GlcNAc) is a monosaccharide that is commonly found in the glycan structures of proteins and lipids. GlcNAc is an essential component of the extracellular matrix, which plays a crucial role in cell adhesion, migration, and signaling. It is also involved in various biological processes such as inflammation, immune response, and cancer progression.
Scientific Research Applications
1. Kidney Disease Diagnosis and Monitoring
N-Acetyl-beta-D-glucosaminidase (NAG) is a lysosomal enzyme predominantly found in renal proximal tubular cells. Its presence in urine is used as a marker for proximal tubular damage and nephrotoxicity. Elevated urinary NAG levels indicate various renal disorders, including acute kidney injury, urinary tract infection, vesicoureteral reflux, diabetes mellitus, nephrotic syndrome, glomerulonephritis, hypertension, perinatal asphyxia, heavy metals poisoning, drug nephrotoxicity, renal allograft rejection, and heart failure. Thus, it is valuable in diagnosing and monitoring kidney diseases (Kavukçu et al., 2002), (Mohkam & Ghafari, 2015).
2. Advances in Optical Sensors for Disease Detection
N-Acetyl-β-d-hexosaminidases, including N-Acetyl-β-d-glucosaminidase, have seen significant advancements in the development of optical sensors. These sensors have applications in assessing kidney health, detecting and treating infectious diseases, fluorescence imaging of cancer, treating lysosomal disorders, and as reactive probes in chemical biology. This indicates its broader implications in various fields of medical diagnostics and treatment (Morsby & Smith, 2022).
3. Bioconversion of Chitin to Glucosamine
N-Acetyl-β-D-glucosamine has been explored for its potential in converting chitin to N-acetyl glucosamine (GlcNAc), a valuable pharmacological agent and functional food additive. This bioconversion is considered a sustainable and cost-effective alternative to the traditional chemical processes, which have issues like high production costs and environmental concerns (Fu et al., 2014).
4. Clinical Chemistry and Therapeutic Applications
N-Acetyl-beta-D-glucosaminidase plays a critical role in clinical chemistry for early detection of diseases, including hypertension, renal injuries, depression, and lysosomal storage diseases. Its role extends beyond diagnostics to therapeutic applications, owing to its involvement in the metabolism of glycoproteins and glycolipids (Muzzarelli, 1999).
properties
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-2-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O5/c1-3(12)10-5-7(14)6(13)4(2-11)15-8(5)9/h4-8,11,13-14H,2,9H2,1H3,(H,10,12)/t4-,5-,6-,7-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCGXOCXFFNKASF-FMDGEEDCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1N)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1N)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101036106 | |
Record name | 2-Acetamido-2-deoxy-β-D-glucosylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101036106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | N-Acetyl-b-glucosaminylamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001104 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
N-[(2R,3R,4R,5S,6R)-2-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
CAS RN |
114910-04-2, 4229-38-3 | |
Record name | 1-Naphthalenediazonium, 4-[2-[4-[(4-nitro-2-sulfophenyl)amino]phenyl]diazenyl]-6-sulfo-, chloride (1:1), reaction products with formaldehyde and salicylic acid, ammonium sodium salts | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Acetamido-2-deoxy-β-D-glucosylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101036106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.